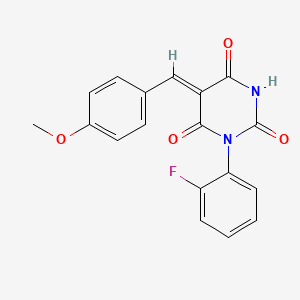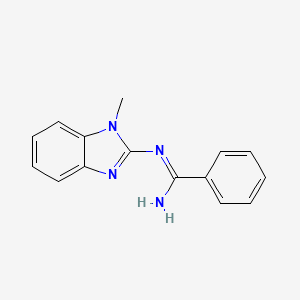
1-(2-fluorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FMPB or FMPB-MO, and it belongs to the class of pyrimidine derivatives.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. It has also been shown to bind to the amyloid-beta protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione are still being studied. However, preliminary studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-fluorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it an ideal candidate for various research applications. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound for various research applications.
未来方向
There are several future directions for the research on 1-(2-fluorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the main areas of research is the development of new derivatives of this compound that have improved pharmacological properties and reduced toxicity. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis and purification of this compound is also an important area of research.
合成方法
The synthesis of 1-(2-fluorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction between 2-fluorobenzaldehyde and 4-methoxybenzylidenemalononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is obtained through filtration, washing, and recrystallization. The purity and yield of the product can be improved through various purification techniques such as column chromatography and HPLC.
科学研究应用
1-(2-fluorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential as a fluorescent probe for detecting metal ions in biological samples.
属性
IUPAC Name |
(5Z)-1-(2-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-25-12-8-6-11(7-9-12)10-13-16(22)20-18(24)21(17(13)23)15-5-3-2-4-14(15)19/h2-10H,1H3,(H,20,22,24)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLCRKRNDYWHK-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)

![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)


![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)

![4-ethoxy-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5790560.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)